molecular formula C12H11ClN2OS B5862727 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B5862727
M. Wt: 266.75 g/mol
InChI Key: FVRRVGUAKMROAL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a urea functional group attached to a 2-chlorophenyl and a thiophen-2-ylmethyl group

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRRVGUAKMROAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 2-chloroaniline with thiophen-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloroaniline+Thiophen-2-ylmethyl isocyanateThis compound\text{2-Chloroaniline} + \text{Thiophen-2-ylmethyl isocyanate} \rightarrow \text{this compound} 2-Chloroaniline+Thiophen-2-ylmethyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(phenylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

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